N-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that features a cyclopentyl group, an iodophenyl group, and a methylsulfonyl group attached to a glycinamide backbone
Properties
IUPAC Name |
N-cyclopentyl-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBBIVLBSDXIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Glycinamide Backbone: Starting with glycine, the amine group can be protected using a suitable protecting group.
Introduction of the Cyclopentyl Group: The protected glycine can be reacted with cyclopentyl bromide under basic conditions to introduce the cyclopentyl group.
Addition of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed coupling reaction.
Incorporation of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone, other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the iodine atom.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, although specific studies would be needed to confirm this.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies would be needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-cyclopentyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the iodophenyl group, which can participate in specific reactions such as halogen bonding and can be used as a radiolabel in imaging studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
